タスピン

概要

説明

タスピンは、強力な生物活性で知られている天然アルカロイド化合物です。主に、「ドラゴンズブラッド」として一般的に知られている、クロトン・レクレリの木のラテックス中に見られます。タスピンは、その創傷治癒特性と、アセチルコリンエステラーゼ阻害剤としての役割で知られています。 この化合物は、分子式がC20H19NO6、モル質量が369.37 g/molです .

科学的研究の応用

Taspine has a wide range of scientific research applications, including:

Chemistry: Taspine is used as a starting material for the synthesis of various derivatives with potential biological activities.

作用機序

タスピンは、いくつかのメカニズムによってその効果を発揮します。

アセチルコリンエステラーゼの阻害: タスピンは、アセチルコリンエステラーゼを阻害し、シナプス間隙におけるアセチルコリンのレベルを上昇させます.

EGFRおよびVEGFRとの相互作用: タスピンは、EGFRとVEGFRに結合してその活性を阻害し、細胞増殖と血管新生を抑制します.

類似化合物の比較

タスピンは、その多様な生物活性と、クロトン・レクレリのラテックスへの存在により、他の類似化合物とは異なります。類似化合物には次のものがあります。

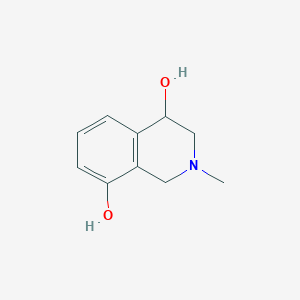

マグノフロリン: クロトン種に見られる別のアルカロイドで、抗炎症および抗酸化特性で知られています.

TPD7: 抗がん特性が向上したタスピンの誘導体.

HMQ1611: 同様の生物活性を有する、別のタスピンの誘導体.

タスピンは、その強力な創傷治癒と抗がん特性により、さらなる研究開発に役立つ貴重な化合物です。

生化学分析

Biochemical Properties

Taspine interacts with various biomolecules, notably the Epidermal Growth Factor Receptor (EGFR), a trans-membrane tyrosine kinase receptor . EGFR is crucial in cell proliferation, differentiation, apoptosis, invasion, and angiogenesis .

Cellular Effects

Taspine has been found to inhibit the proliferation of A431 and HEK293/EGFR cells . It acts on EGFR at the cell membrane and inhibits cell proliferation by down-regulating EGFR protein and mRNA expression .

Molecular Mechanism

Taspine exerts its effects at the molecular level by interacting with the cell and acting on EGFR at the cell membrane . It inhibits cell proliferation by down-regulating EGFR protein and mRNA expression .

Temporal Effects in Laboratory Settings

The effects of Taspine on cells have been observed over time in laboratory settings. High-performance liquid chromatography–mass spectrometry (HPLC–MS) results showed that Taspine decreased in the supernatant liquid and increased in the cell lysate .

Transport and Distribution

Taspine can enter the cell or act on the cell membrane receptor

準備方法

合成経路と反応条件

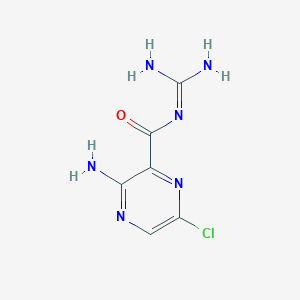

タスピンの全合成は、1998年にT. Ross KellyとRoger L. Xieによって初めて報告されました 。合成は、市販のイソバニリンから始まる、複数段階の工程を含みます。重要なステップには次のものがあります。

ベンゾピラン環系の形成: これは、中間体を環化させてタスピンのコア構造を形成する工程です。

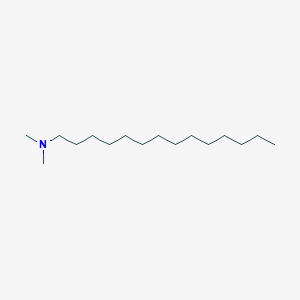

ジメチルアミノエチル側鎖の導入: このステップでは、適切な試薬を用いて中間体をアルキル化して、ジメチルアミノエチル基を導入します。

メトキシ化: ベンゾピラン環系上の特定の位置にメトキシ基を導入します。

工業的製造方法

タスピンの工業的製造は、通常、天然資源、特にクロトン・レクレリのラテックスからの抽出によって行われます。抽出工程には次のものがあります。

ラテックスの採取: ラテックスは、木の樹皮から採取されます。

精製: ラテックスは、タスピンを分離するために、溶媒抽出、吸着ストリッピング、再結晶などのさまざまな精製工程にかけられます.

化学反応の分析

反応の種類

タスピンは、いくつかの種類の化学反応を起こします。これには次のものが含まれます。

酸化: タスピンは、酸化されてさまざまな酸化誘導体を形成することができます。

還元: タスピンの還元は、還元誘導体の形成につながる可能性があります。

置換: タスピンは、特にジメチルアミノエチル側鎖で置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 置換反応は、多くの場合、塩基性条件下で、アミンやチオールなどの求核剤を伴います。

主要な生成物

これらの反応から生成される主な生成物には、タスピンのさまざまな酸化、還元、および置換誘導体が含まれ、それぞれが異なる生物活性を示します .

科学研究への応用

タスピンは、次のようなさまざまな科学研究への応用があります。

化学: タスピンは、潜在的な生物活性を有するさまざまな誘導体の合成のための出発物質として使用されます。

生物学: タスピンは、特に上皮成長因子受容体(EGFR)と血管内皮成長因子受容体(VEGFR)を含む、細胞シグナル伝達経路における役割について研究されています.

類似化合物との比較

Taspine is unique compared to other similar compounds due to its diverse biological activities and its presence in the latex of Croton lechleri. Similar compounds include:

Magnoflorine: Another alkaloid found in Croton species, known for its anti-inflammatory and antioxidant properties.

TPD7: A derivative of taspine with enhanced anticancer properties.

HMQ1611: Another taspine derivative with similar biological activities.

Taspine stands out due to its potent wound-healing and anticancer properties, making it a valuable compound for further research and development.

特性

IUPAC Name |

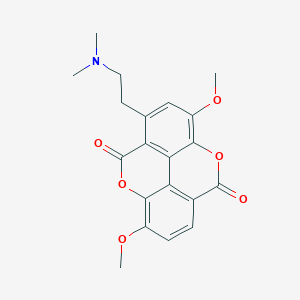

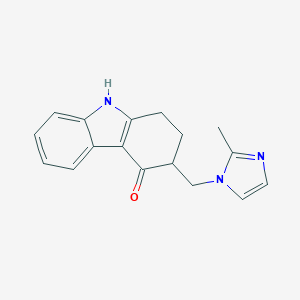

5-[2-(dimethylamino)ethyl]-7,14-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-21(2)8-7-10-9-13(25-4)18-16-14(10)20(23)27-17-12(24-3)6-5-11(15(16)17)19(22)26-18/h5-6,9H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAWKURMWOXCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC(=C2C3=C1C(=O)OC4=C(C=CC(=C34)C(=O)O2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975624 | |

| Record name | Taspine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-07-3, 74578-01-1 | |

| Record name | Taspine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taspine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thaspine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074578011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taspine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TASPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V53XN9L07O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

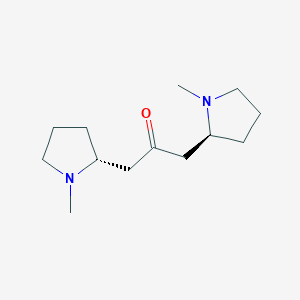

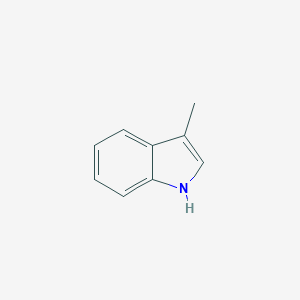

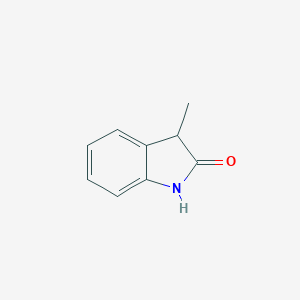

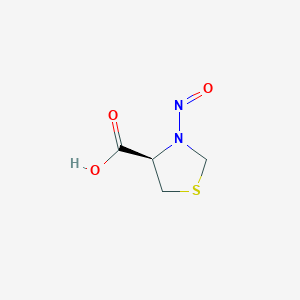

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Taspine contribute to wound healing?

A1: Taspine demonstrates a dose-dependent wound healing effect, primarily by stimulating fibroblast chemotaxis, attracting these cells to the wound site and promoting early healing phases. [, , , ] Additionally, it accelerates wound healing by increasing the autocrine production of transforming growth factor-beta 1 (TGF-β1) and epidermal growth factor (EGF) by fibroblasts. [] Recent studies also indicate a role in regulating keratinocyte growth factor (KGF) signaling pathways, further contributing to its wound healing properties. []

Q2: What is the role of Taspine in inhibiting tumor growth?

A2: Taspine exhibits anti-tumor activity through multiple mechanisms. It inhibits tumor angiogenesis by decreasing microvessel density and the expression of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). [] Furthermore, it induces apoptosis in vascular endothelial cells by downregulating the expression of Bcl-2 and upregulating Bax, shifting the balance towards cell death. [] In specific cancer types like liver cancer, Taspine derivatives have shown promising results by inhibiting EGF and VEGF expression, leading to reduced tumor growth and invasion. [, , , ]

Q3: What is the molecular formula and weight of Taspine?

A3: Taspine has a molecular formula of C20H25NO3 and a molecular weight of 327.41 g/mol. []

Q4: Is there any spectroscopic data available for Taspine?

A4: Yes, semi-empirical calculations, including AM1 and CNDO/S, have been performed to elucidate the molecular structure and electronic spectrum of Taspine. [] These calculations have provided insights into the molecule's conformational flexibility and spectral properties.

Q5: How do structural modifications of Taspine affect its activity?

A5: Research suggests that specific structural modifications of Taspine can significantly impact its activity and potency. For example, the introduction of coumarin fluorescent groups into Taspine's basic structure created novel diphenyl derivatives that function as both fluorescence probes and inhibitors of breast cancer cell proliferation. [] Similarly, a biphenyl urea Taspine derivative, TPD7, demonstrated enhanced inhibitory effects on leukemia Jurkat cell growth by regulating Ephrin-B2 signaling. []

Q6: Are there any strategies to improve the stability or bioavailability of Taspine?

A6: One study focused on optimizing the preparation of Taspine liposomes using a uniform design approach. [] This method aimed to encapsulate Taspine within liposomes to enhance its stability and bioavailability.

Q7: What is known about the pharmacokinetics of Taspine?

A7: A study employing RP-HPLC investigated the pharmacokinetics of Taspine in rats. [] The results revealed that Taspine is slowly absorbed and eliminated after oral administration.

Q8: What in vitro and in vivo models have been used to study Taspine's efficacy?

A8: Taspine's efficacy has been extensively studied in various in vitro and in vivo models. In vitro studies have used cell lines like L929 fibroblasts, A431 cells, and SMMC-7721 liver cancer cells to assess its effects on cell proliferation, apoptosis, and migration. [, , ] In vivo studies have employed rat models to investigate its wound healing properties and anti-tumor activity against S180 sarcoma. [, , ]

Q9: Which analytical techniques have been employed to study Taspine?

A9: Various analytical techniques have been utilized to study Taspine, including:

- RP-HPLC: For determining Taspine concentration in rat blood plasma and studying its pharmacokinetics. []

- HPCE: For quantifying Hongmaoxinjian and Taspine in Radix Caulophyllis. []

- Non-aqueous capillary electrophoresis (NACE): For the simultaneous determination of Magnoflorine, Taspine, and Caulophine in Caulophyllum robustum. []

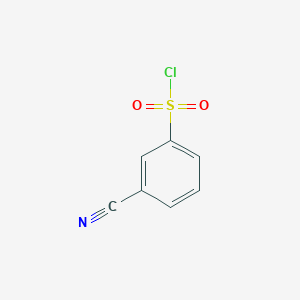

- ESI-MS: For studying the binding of Taspine and its symmetrical analog to quadruplex and duplex DNA structures. []

- A431 cell membrane chromatography (A431/CMC) combined with RPLC: For identifying target components from Radix Caulophylli that interact with the epidermal growth factor receptor (EGFR). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,10R,13R,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B30375.png)